molecular formula C28H28O4 B2542174 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone CAS No. 681853-96-3

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone

Cat. No.: B2542174
CAS No.: 681853-96-3
M. Wt: 428.528
InChI Key: YOYUDDUZWMEVTR-IZZNHLLZSA-N
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Description

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone is a complex organic compound with a unique structure that includes a dioxolane ring, a vinyl group, and a trityloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone typically involves multiple steps. One common approach is to start with the preparation of the dioxolane ring, followed by the introduction of the vinyl group and the trityloxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can lead to the formation of epoxides, while reduction can yield alcohols.

Scientific Research Applications

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone involves its interaction with specific molecular targets. The dioxolane ring and vinyl group can participate in various chemical reactions, while the trityloxy group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(methoxy)ethanone
  • 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(ethoxy)ethanone

Uniqueness

Compared to similar compounds, 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone is unique due to the presence of the trityloxy group, which can significantly affect its reactivity and solubility. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

1-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3/t25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYUDDUZWMEVTR-IZZNHLLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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